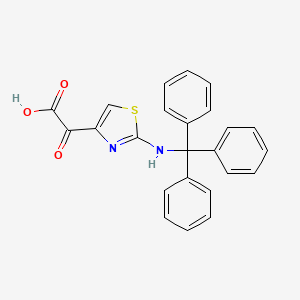

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

Overview

Description

“2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives synthesized through hetero-Diels-Alder reactions exhibited moderate antitumor activity on colon cancer cell lines and promising antiexudative effects in animal models (Lozynskyi et al., 2015).

Aldose Reductase Inhibitors

Derivatives of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, such as those structurally related to epalrestat, have been studied for their inhibitory action on aldose reductase. These compounds showed potent inhibition of aldose reductase with submicromolar IC50 values, indicating their potential as therapeutic agents for conditions related to aldose reductase activity (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Agents

The antimicrobial properties of various derivatives of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid have been investigated. Certain derivatives demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Photoresponsive and Thermal Studies

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives have been used in photoresponsive studies. For instance, their incorporation into starch and other polymers enhanced the light absorption and thermal stability of these systems, suggesting potential applications in coatings, dyes, and paints (Chandran et al., 2012).

Potential Anti-HIV Agents

Research has explored the use of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives in the search for anti-HIV agents. While some derivatives were synthesized and evaluated, they did not show significant activity in this domain (Liu et al., 1992).

Antidepressant and Antitubercular Activities

Certain fused thiazole-2-acetic acid derivatives, including those structurally related to 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, have shown antidepressant and antitubercular activities. These compounds have beenstudied for their pharmacological properties, with some showing interesting antimetastatic activity against certain types of tumors (Bell & Wei, 1976).

Synthesis of Fluorescent Compounds

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives have been used in the synthesis of fluorescent compounds. These compounds have shown selectivity for Co^2+ ions, indicating potential applications as fluorescent chemical sensors (Rui-j, 2013).

Synthesis and Antimicrobial Evaluation

New derivatives containing the 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid structure have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested against a variety of microorganisms, showing potential as antimicrobial agents (Lobo et al., 2010).

Anti-inflammatory Agents

Derivatives of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid have been synthesized and evaluated for anti-inflammatory activity. These compounds were tested in vitro and in vivo, showing promising results as anti-inflammatory agents, with additional studies on their binding affinity towards human serum albumin (Nikalje et al., 2015).

properties

IUPAC Name |

2-oxo-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-30-23(25-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTFIMDUFNNVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456412 | |

| Record name | (2-tritylaminothiazol-4-yl)glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid | |

CAS RN |

68363-44-0 | |

| Record name | (2-tritylaminothiazol-4-yl)glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Triphenylmethylamino-4-thiazolyl)glyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

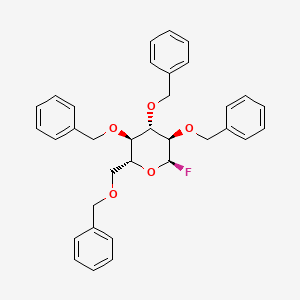

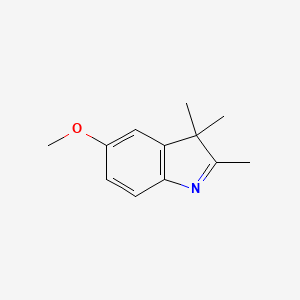

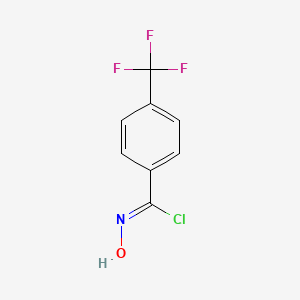

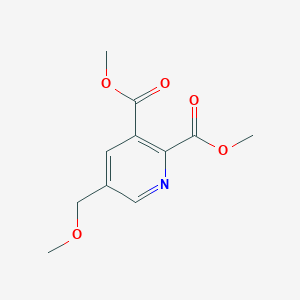

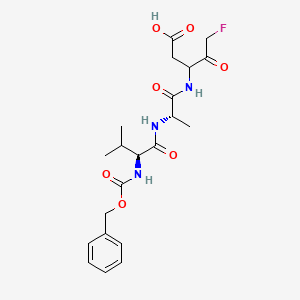

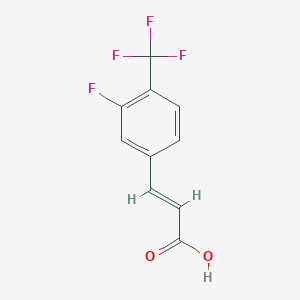

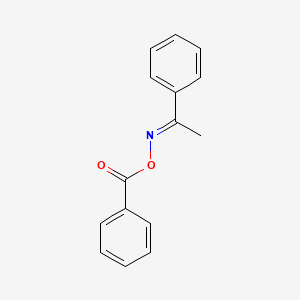

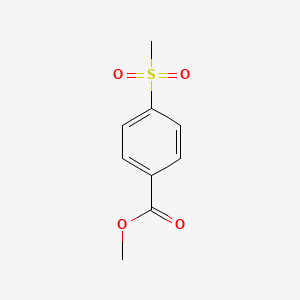

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.